2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid
Overview
Description
“2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 1221725-60-5 . It has a molecular weight of 214.24 . It is in powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 214.24 .
Scientific Research Applications
Molecular and Crystal Structures
The molecular and crystal structures of derivatives of pyrazoles, including those similar to 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid, have been studied extensively. For instance, Foces-Foces et al. (1996) investigated the conformational isomerism of related pyrazole compounds, using X-ray crystallography and semi-empirical calculations. Their research highlights the significance of weak interactions in the structures of these compounds (Foces-Foces et al., 1996).
Synthesis and Anticancer Properties
The synthesis of pyrazoline-bearing hybrid molecules, incorporating elements like thiadiazole and dichloroacetic acid moieties, shows promising anticancer properties. Yushyn et al. (2022) developed a cost-effective approach to synthesize these novel non-condensed pyrazoline-bearing hybrid molecules, demonstrating their potential in cancer research (Yushyn et al., 2022).
Reactions and Synthesis Techniques
Rudyakova et al. (2009) explored the synthesis and reactions of pyrazole-4-carbaldehydes, which are chemically related to the compound . They investigated various synthetic methods and reactions, providing valuable insights into the chemistry of pyrazole derivatives (Rudyakova et al., 2009).
Novel Silver Complexes in Chemotherapy
Pellei et al. (2023) studied the synthesis of silver(I) complexes using pyrazolylacetic acid derivatives. These complexes exhibited significant antitumor activity and showed effectiveness against small-cell lung carcinoma cells. This research highlights the potential of pyrazolylacetic acid derivatives in developing new chemotherapeutic tools (Pellei et al., 2023).
Corrosion Inhibition in Acidic Media
Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives, including those similar to this compound, as corrosion inhibitors for mild steel in acidic media. Their findings provide insights into the potential application of these compounds in industrial settings (Lgaz et al., 2018).
Safety and Hazards
Future Directions
Pyrazole derivatives, including “2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can have significant effects on various biochemical pathways .
Result of Action
It’s known that similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily due to the compound’s ability to donate electrons, thereby influencing the redox state of the cell. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate the expression of genes associated with these pathways, leading to altered cellular metabolism and function. For example, in cancer cells, this compound has been reported to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained activation of stress response pathways and gradual changes in gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its localization within cells is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various organelles and biomolecules . It can also be targeted to specific compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-6(3-11)8(10(2)9-5)14-4-7(12)13/h3H,4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKIBXHZIAYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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